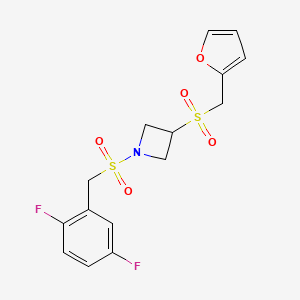
1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The sulfonyl groups can be introduced via sulfonylation reactions using sulfonyl chlorides.
- Common reagents: Sulfonyl chlorides (e.g., 2,5-difluorobenzylsulfonyl chloride, furan-2-ylmethylsulfonyl chloride), bases (e.g., triethylamine), and solvents (e.g., dichloromethane).
Industrial Production Methods:
- Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness.
- Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up production.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
- Common reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction:
- Reduction reactions can target the sulfonyl groups, converting them to sulfides.
- Common reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products Formed:
- Oxidation products: Furan-2,3-dione derivatives.
- Reduction products: Sulfides.
- Substitution products: Benzyl-substituted derivatives.
Chemistry:
- Used as a building block in organic synthesis for the construction of more complex molecules.
- Serves as a precursor for the synthesis of heterocyclic compounds.
Biology and Medicine:
- Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
- May act as a ligand in the development of enzyme inhibitors.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of specialty chemicals and intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine typically involves multiple steps:
-
Formation of the Azetidine Ring:
- Starting from a suitable azetidine precursor, the azetidine ring can be constructed through cyclization reactions.
- Common reagents: Sodium hydride (NaH), tetrahydrofuran (THF), and azetidine derivatives.
Wirkmechanismus
The mechanism of action of 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine depends on its specific application:
Pharmacological Activity:
Vergleich Mit ähnlichen Verbindungen
- 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
- 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)piperidine
Uniqueness:
- The presence of both azetidine and sulfonyl groups in 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine imparts unique chemical properties, such as increased reactivity and potential biological activity.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO5S2/c16-12-3-4-15(17)11(6-12)9-25(21,22)18-7-14(8-18)24(19,20)10-13-2-1-5-23-13/h1-6,14H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPFQEMUVABCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=C(C=CC(=C2)F)F)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














